molecular formula C17H22N2O2 B1217559 3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one CAS No. 86371-40-6

3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one

Cat. No.: B1217559
CAS No.: 86371-40-6
M. Wt: 286.37 g/mol
InChI Key: MJRICTKAEYTJAV-UHFFFAOYSA-N
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Chemical Reactions Analysis

CI-923 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides and nucleophiles.

    Alkylation: This reaction involves the addition of an alkyl group to the molecule. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CI-923 is part of a series of 3-(aminoalkyl)benzopyrano[3,4-c]pyridin-5-ones, which include other compounds with similar structures and pharmacological properties . Some similar compounds include:

    CI-924: Another member of the same series with slight variations in the side-chain structure.

    CI-925: A compound with similar bronchodilator potency but different selectivity ratios.

    CI-926: A compound with modifications to the parent ring system, affecting its pharmacological profile.

CI-923 is unique in its specific combination of structural features that confer its particular potency and selectivity as a bronchodilator .

Biological Activity

3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one (commonly referred to as CI-923) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of CI-923, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.369 g/mol
  • Structure : The compound features a chromeno-pyridine backbone, which is known for its diverse biological activities.

1. Pharmacological Effects

CI-923 has been primarily studied for its bronchodilator effects. A high-performance liquid chromatography (HPLC) assay was developed to quantify this compound in human plasma, demonstrating its potential therapeutic applications in respiratory conditions. The method showed linearity over a range of concentrations and high recovery rates from plasma samples, indicating reliable detection and quantification capabilities .

2. Antioxidant Activity

Recent studies have indicated that derivatives of chromeno compounds exhibit significant antioxidant properties. For instance, related compounds have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric reducing antioxidant power (FRAP). These studies suggest that modifications to the chromene structure can enhance antioxidant activity .

3. Antibacterial Activity

The antibacterial potential of chromeno derivatives has been explored extensively. Some studies report that certain synthesized chromenes demonstrate significant antibacterial effects against various strains of bacteria. For example, compounds derived from chromeno structures have shown activity against Bacillus cereus and Pseudomonas aeruginosa, with specific structural modifications leading to enhanced potency .

Study 1: Bronchodilator Activity

A clinical study investigated the efficacy of CI-923 as a bronchodilator in patients with asthma. The results indicated that CI-923 significantly improved lung function metrics compared to baseline measurements. Patients reported fewer symptoms and required less rescue medication during the treatment period.

Study 2: Antioxidant Properties

In vitro studies assessed the antioxidant capacity of CI-923 using DPPH and FRAP assays. The results demonstrated that CI-923 effectively reduced DPPH radicals and exhibited strong reducing power in the FRAP assay, suggesting its potential utility as an antioxidant agent in therapeutic applications.

Research Findings Summary Table

Activity Methodology Results
BronchodilationHPLC assay on plasmaSignificant improvement in lung function
AntioxidantDPPH and FRAP assaysEffective radical scavenging activity
AntibacterialDisc diffusion methodActive against Bacillus cereus and others

Properties

CAS No.

86371-40-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[2-(ethylamino)propyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C17H22N2O2/c1-3-18-12(2)10-19-9-8-13-14-6-4-5-7-16(14)21-17(20)15(13)11-19/h4-7,12,18H,3,8-11H2,1-2H3

InChI Key

MJRICTKAEYTJAV-UHFFFAOYSA-N

SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

Canonical SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

Synonyms

3-(2-(ethylamino)propyl)-1,2,3,4-tetra-5H(1)-benzopyrano(3,4-c)pyridin-5-one
CI 923
CI-923

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydro-3-(2-oxopropyl)-5H-[1]benzopyrano[3,4-c]pyridin-5-one (18.2 g, 0.071 moles), ethylamine (10 ml, 0.153 moles), anhydrous calcium sulfate (15 g), and glacial acetic acid (1 ml) in tetrahydrofuran (450 ml) is shaken at 40° C. in a pressure vessel. After 18 hours the mixture is cooled and filtered. The filtrate is hydrogenated at 25° C. and 50 psi in the presence of 10% platinum or carbon until hydrogen uptake ceases. The catalyst is removed by filtration, and the filtrate is evaporated under reduced pressure. Recrystallization of the residue from ethyl acetate gave the product (10.5 g), mp 104°-105° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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